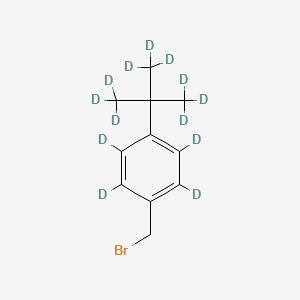
4-tert-Butylbenzyl Bromide-D13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butylbenzyl Bromide-D13 is a deuterated derivative of 4-tert-Butylbenzyl Bromide, where the hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-tert-Butylbenzyl Bromide-D13 involves the bromination of 4-tert-Butyltoluene-D13. The reaction typically uses hydrobromic acid and a suitable oxidizing agent under controlled conditions. The process can be summarized as follows:
Starting Material: 4-tert-Butyltoluene-D13
Reagents: Hydrobromic acid, oxidizing agent (e.g., chlorite)
Conditions: The reaction is carried out under light conditions for 4-6 hours, followed by refluxing for 3-4 hours.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of green oxidants and hydrobromic acid ensures high selectivity and conversion rates, minimizing environmental impact .
化学反应分析
Types of Reactions
4-tert-Butylbenzyl Bromide-D13 undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, forming different products.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium iodide, oil-in-water microemulsions, various surfactants.
Oxidation: Suitable oxidizing agents such as chlorite.
Major Products Formed
Nucleophilic Substitution: Formation of 4-tert-Butylbenzyl iodide.
Oxidation: Formation of corresponding oxidized products.
科学研究应用
4-tert-Butylbenzyl Bromide-D13 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and agrochemicals.
作用机制
The mechanism of action of 4-tert-Butylbenzyl Bromide-D13 involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The pathways involved include the formation of reactive intermediates and the stabilization of transition states .
相似化合物的比较
Similar Compounds
4-tert-Butylbenzyl Bromide: The non-deuterated version of the compound.
4-tert-Butylbenzyl Iodide: Formed through nucleophilic substitution of the bromine atom with iodine.
4-tert-Butyltoluene: The precursor in the synthesis of 4-tert-Butylbenzyl Bromide-D13.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable in research applications involving isotopic labeling. This property allows for the tracing of metabolic pathways and the study of reaction mechanisms with greater precision.
属性
分子式 |
C11H15Br |
|---|---|
分子量 |
240.22 g/mol |
IUPAC 名称 |
1-(bromomethyl)-2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D |
InChI 键 |
QZNQSIHCDAGZIA-JPLVHWSDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)

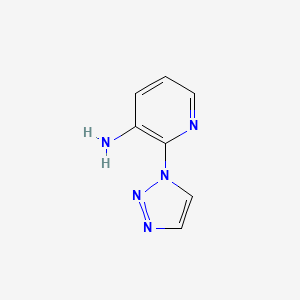
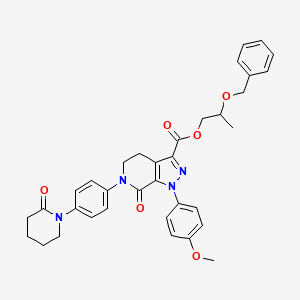
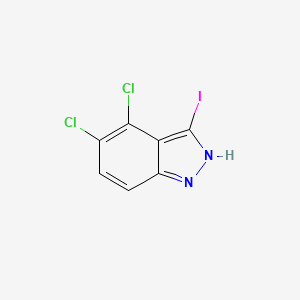
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
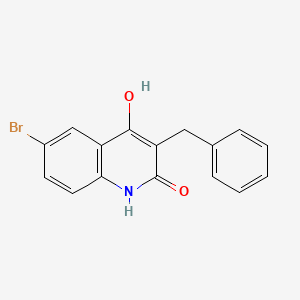
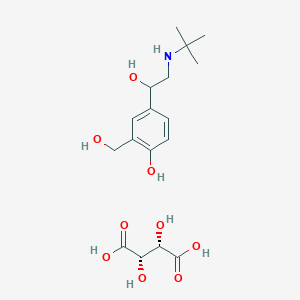
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
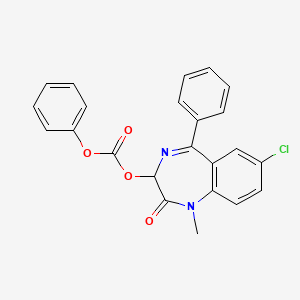
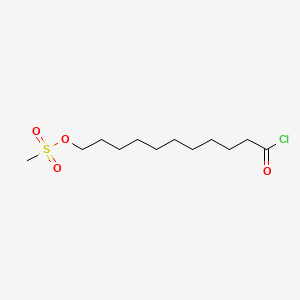
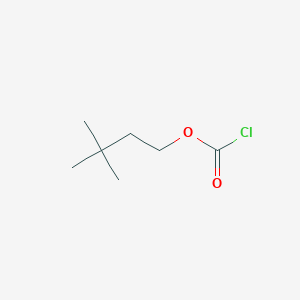

![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
